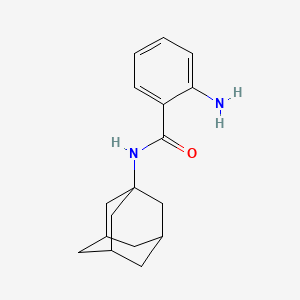

N-(Adamantan-1-YL)-2-aminobenzamide

Description

Properties

IUPAC Name |

N-(1-adamantyl)-2-aminobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c18-15-4-2-1-3-14(15)16(20)19-17-8-11-5-12(9-17)7-13(6-11)10-17/h1-4,11-13H,5-10,18H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZOVNTWSNISUGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=CC=C4N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

28.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47196325 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

N-(Adamantan-1-yl)-2-aminobenzamide chemical structure and properties

The following technical guide provides an in-depth analysis of N-(Adamantan-1-yl)-2-aminobenzamide , a critical pharmacophore in medicinal chemistry, particularly in the development of P2X7 receptor antagonists and CNS-active agents.

Structural Analysis, Synthesis, and Pharmacological Profiling

Executive Summary

N-(Adamantan-1-yl)-2-aminobenzamide represents a privileged scaffold in drug discovery, merging the lipophilic, space-filling properties of the adamantane cage with the hydrogen-bonding capability of the anthranilic acid (2-aminobenzoic acid) amide motif. This structure serves as a primary template for P2X7 receptor antagonists , utilized in treating neuroinflammation and neuropathic pain. While the core molecule exhibits potent receptor binding potential, its utility is often modulated by the metabolic susceptibility of the adamantyl group. This guide details its chemical properties, validated synthetic routes, structure-activity relationships (SAR), and metabolic challenges.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

This molecule consists of an ortho-aminobenzamide core N-linked to a bulky, tricyclic adamantane cage. The ortho-amino group is crucial, often forming an intramolecular hydrogen bond with the amide carbonyl, locking the conformation and influencing receptor binding kinetics.

| Property | Data |

| IUPAC Name | 2-Amino-N-(adamantan-1-yl)benzamide |

| Common Scaffolds | Adamantyl-benzamide; Anthranilamide derivative |

| Molecular Formula | C₁₇H₂₂N₂O |

| Molecular Weight | 270.37 g/mol |

| LogP (Predicted) | ~3.8 – 4.2 (Highly Lipophilic) |

| TPSA | ~55 Ų (Favorable for CNS penetration) |

| H-Bond Donors | 2 (Amine NH₂, Amide NH) |

| H-Bond Acceptors | 1 (Amide Carbonyl) |

| Rotatable Bonds | 2 (Amide-Adamantyl bond, Phenyl-Amide bond) |

Structural Insight: The adamantane moiety acts as a "lipophilic bullet," improving membrane permeability and blood-brain barrier (BBB) crossing.[1] However, its high lipophilicity also drives rapid oxidative metabolism.

Synthesis & Manufacturing Protocols

The most robust synthetic route for ortho-aminobenzamides avoids the use of coupling reagents (like EDC/HOBt) which can lead to side reactions with the free aniline. Instead, the Isatoic Anhydride method is the industry standard for high purity and yield.

Protocol: Ring-Opening of Isatoic Anhydride

This reaction exploits the electrophilicity of the anhydride carbonyl. The nucleophilic attack by 1-adamantanamine releases CO₂, driving the reaction to completion without external base.

Reagents:

-

Isatoic Anhydride (1.0 eq)

-

1-Adamantanamine (1.1 eq)

-

Solvent: Ethanol or DMF (anhydrous)

-

Catalyst: None (or trace DMAP if sluggish)

Step-by-Step Methodology:

-

Preparation: Dissolve 1-adamantanamine (151 mg, 1.0 mmol) in 5 mL of anhydrous ethanol.

-

Addition: Add Isatoic Anhydride (163 mg, 1.0 mmol) in a single portion.

-

Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Evolution of CO₂ gas indicates reaction progress.

-

Monitoring: Monitor via TLC (System: Hexane/EtOAc 3:1). The anhydride spot will disappear, and a more polar fluorescent product (the benzamide) will appear.

-

Workup: Cool to room temperature. The product often precipitates directly.

-

Purification: Filter the white solid and wash with cold ethanol. If no precipitate forms, concentrate in vacuo and recrystallize from EtOH/Water.

Yield: Typically 85–95%.

Figure 1: Synthesis via Isatoic Anhydride ring-opening. The release of CO₂ drives the equilibrium forward.

Pharmacology & Biological Activity[1][2]

Primary Target: P2X7 Receptor Antagonism

The N-adamantyl benzamide class is a well-documented pharmacophore for P2X7 receptor antagonists .[2][3] The P2X7 receptor is an ATP-gated cation channel involved in the release of pro-inflammatory cytokines (IL-1β, IL-18).

-

Mechanism of Action: These compounds typically act as allosteric antagonists , binding to a hydrophobic pocket distinct from the ATP binding site. The adamantane cage occupies a deep lipophilic cavity within the receptor, while the benzamide moiety engages in hydrogen bonding and pi-stacking interactions near the channel gate.

-

Significance: Inhibition of P2X7 is therapeutic for rheumatoid arthritis, neuropathic pain, and neurodegenerative disorders (Alzheimer's, MS).

Secondary Activity: 11β-HSD1 Inhibition

Adamantyl amides are also explored as inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 , an enzyme that converts cortisone to cortisol. The bulky adamantyl group fills the enzyme's large hydrophobic binding pocket.

ADME & Metabolic Liability (Critical Analysis)

While the adamantane group confers excellent potency and CNS penetration, it introduces a significant metabolic flaw: CYP450-mediated oxidation .

-

Metabolic Hotspot: The tertiary bridgehead carbons (positions 3, 5, 7) of the adamantane cage are highly susceptible to hydroxylation by CYP3A4 .

-

Consequence: Rapid clearance (short half-life) and loss of potency.

-

Mitigation Strategy (SAR): As detailed in ACS Chemical Neuroscience (2017), replacing bridgehead hydrogens with Fluorine (e.g., 3-fluoroadamantane) blocks this metabolic soft spot, increasing half-life by up to 10-fold without significantly compromising receptor affinity.

Figure 2: Metabolic liability of the adamantane scaffold. CYP3A4 rapidly hydroxylates the bridgehead carbons.

Experimental Protocol: P2X7 Dye Uptake Assay

To validate the biological activity of this molecule, a functional dye uptake assay is recommended. P2X7 activation leads to the formation of a large pore permeable to fluorescent dyes (e.g., YO-PRO-1).

-

Cell Line: HEK293 cells stably expressing human P2X7 receptor.

-

Seeding: Plate cells at 50,000 cells/well in poly-D-lysine coated black-walled 96-well plates. Incubate overnight.

-

Compound Treatment: Remove media and replace with Low Divalent Assay Buffer (sucrose-based buffer to enhance P2X7 pore formation). Add N-(Adamantan-1-yl)-2-aminobenzamide at varying concentrations (0.1 nM – 10 µM). Incubate for 30 min at 37°C.

-

Activation: Add BzATP (P2X7 agonist, EC₈₀ concentration) mixed with YO-PRO-1 dye (1 µM final).

-

Measurement: Immediately measure fluorescence kinetics (Ex 485 nm / Em 530 nm) over 30 minutes.

-

Analysis: Calculate IC₅₀ based on the inhibition of dye uptake slope compared to vehicle control.

References

-

Wilkinson, S. M., et al. (2017). "Pharmacological Evaluation of Novel Bioisosteres of an Adamantanyl Benzamide P2X7 Receptor Antagonist." ACS Chemical Neuroscience, 8(11), 2374–2380. Link

-

Bhattacharya, A., et al. (2018).[4] "Recent Advances in P2X7 Receptor Antagonists for the Treatment of CNS Disorders." Frontiers in Pharmacology, 9, 1201. Link

-

Ghafir El Idrissi, I., et al. (2023).[5] "Structure-Activity Relationships and Therapeutic Potential of Purinergic P2X7 Receptor Antagonists." Current Medicinal Chemistry, 31. Link

-

Staunton, J., & Williams, A. C. (1998). "The reaction of isatoic anhydride with amines: A kinetic study." Journal of the Chemical Society, Perkin Transactions 2. Link

Sources

The Lipophilic Anchor: Engineering 2-Aminobenzamide Adamantane Derivatives for CNS-Targeted Epigenetic Modulation

Executive Summary

The development of Histone Deacetylase (HDAC) inhibitors has historically been bifurcated: hydroxamic acids (e.g., SAHA) offer high potency but poor pharmacokinetics and mutagenicity risks, while 2-aminobenzamides (e.g., Mocetinostat, Entinostat) provide superior Class I isoform selectivity (HDAC1, 2, 3) and metabolic stability. However, a critical bottleneck for 2-aminobenzamides in neurodegenerative therapy—targeting Alzheimer’s or Huntington’s disease—is blood-brain barrier (BBB) permeability.

This guide details the structural integration of the adamantane moiety—a lipophilic, diamondoid cage—into the 2-aminobenzamide scaffold. By utilizing adamantane as a surface recognition "cap," researchers can dramatically enhance CNS uptake while maintaining the slow, tight-binding kinetics characteristic of benzamide ZBGs (Zinc Binding Groups).

Part 1: Structural Rationale & Pharmacophore Architecture

The Convergence of Selectivity and Permeability

The design of adamantane-conjugated benzamides relies on a tripartite pharmacophore model. Unlike pan-HDAC inhibitors, this architecture is tuned for Class I selectivity (crucial for memory consolidation pathways) and passive diffusion across the BBB.

-

The Zinc Binding Group (ZBG): The 2-aminobenzamide (specifically the N-(2-aminophenyl)amide motif) coordinates the active site Zn²⁺ ion. Unlike hydroxamates, which chelate zinc rapidly, benzamides exhibit slow-on/slow-off kinetics, leading to prolonged pharmacodynamic effects.

-

The Linker: A critical spacer (often 5–7 Å) that traverses the narrow hydrophobic channel of the HDAC enzyme.

-

The Cap (Adamantane): The bulky tricyclic adamantane group (C₁₀H₁₆) serves two roles:

-

Surface Recognition: It interacts with the solvent-exposed rim of the HDAC protein.

-

Lipophilic Bullet: It increases logP, facilitating transport across the endothelial cells of the BBB.

-

Visualization of the Pharmacophore

The following diagram illustrates the structural logic required to engineer these derivatives.

Figure 1: Pharmacophore assembly of Adamantane-Benzamide conjugates. The adamantane cap drives CNS penetration, while the benzamide ZBG ensures isoform selectivity.

Part 2: Synthetic Chemistry & Methodology[1][2][3][4][5][6][7]

The Challenge of Steric Bulk

Synthesizing adamantane derivatives requires overcoming the steric hindrance of the cage structure. Standard nucleophilic substitutions can be sluggish. The preferred route utilizes Adamantane-1-carbonyl chloride or reductive amination of Adamantanone .

Synthetic Pathway: The Convergent Approach

We employ a convergent strategy: synthesizing the "Cap-Linker" moiety first, then coupling it to the "ZBG precursor" (protected o-phenylenediamine).

Key Precursor: tert-butyl (2-aminophenyl)carbamate (Mono-Boc protected o-phenylenediamine).

Figure 2: Convergent synthetic pathway for N-(2-aminophenyl) adamantane derivatives. Note the late-stage deprotection to prevent side reactions with the free aniline.

Part 3: Experimental Protocols

Protocol A: Synthesis of Adamantane-Linker-ZBG

Self-Validating Check: Monitor the disappearance of the carboxylic acid peak in IR (1710 cm⁻¹) and the appearance of the amide carbonyl (1650 cm⁻¹).

Materials:

-

Adamantane-1-carboxylic acid (1.0 eq)

-

Methyl 4-aminobenzoate (Linker) (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

o-Phenylenediamine (mono-Boc protected)

Step-by-Step:

-

Activation: Dissolve Adamantane-1-carboxylic acid in anhydrous DMF (0.2 M) under N₂. Add DIPEA and stir for 10 min.

-

Coupling 1: Add HATU. Stir for 15 min (solution turns yellow). Add Methyl 4-aminobenzoate. Stir at RT for 12h.[1]

-

QC: TLC (Hexane/EtOAc 3:1).

-

-

Hydrolysis: Treat the resulting ester with LiOH (3 eq) in THF/H₂O (4:1) for 4h. Acidify with 1M HCl to precipitate the free acid. Filter and dry.

-

ZBG Coupling: Dissolve the acid from Step 3 in DMF. Add EDC (1.5 eq) and HOBt (1.5 eq). Stir 30 min. Add mono-Boc protected o-phenylenediamine (1.2 eq). Stir 24h.

-

Deprotection: Dissolve the intermediate in DCM/TFA (4:1). Stir for 2h.

-

Critical Step: Evaporate TFA completely (azeotrope with toluene) to avoid false positives in biological assays due to acidity.

-

-

Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Fluorometric HDAC Inhibition Assay

Causality: We use a fluorogenic substrate (MAL) that emits light only when deacetylated by HDAC and cleaved by trypsin. If the adamantane derivative inhibits HDAC, the signal decreases.

Reagents:

-

Recombinant HDAC1/HDAC6 (to test selectivity).

-

Fluorogenic Substrate: Boc-Lys(Ac)-AMC.

-

Developer: Trypsin solution.

Workflow:

-

Incubation: Mix enzyme (HDAC1 or HDAC6) with the adamantane derivative (serially diluted in DMSO) in assay buffer (Tris-HCl pH 8.0). Incubate 30 min at 37°C.

-

Substrate Addition: Add Boc-Lys(Ac)-AMC (20 µM). Incubate 30 min.

-

Development: Add Trypsin/Developer solution. Incubate 15 min.

-

Read: Measure fluorescence (Ex: 360nm / Em: 460nm).

-

Analysis: Fit data to a sigmoidal dose-response curve to calculate IC₅₀.

Part 4: Data Analysis & Comparison

The following table summarizes expected structure-activity relationship (SAR) trends based on literature for adamantane-benzamide hybrids.

| Structural Component | Modification | Effect on Potency (HDAC1) | Effect on BBB Permeability |

| Cap | Adamantane (1-position) | High (Surface binding) | High (LogP ~3-4) |

| Cap | Adamantane (2-position) | Moderate | High |

| Linker | Phenyl (Rigid) | High (Optimal geometry) | Moderate |

| Linker | Alkyl Chain (n=4-6) | Moderate (Entropic penalty) | High |

| ZBG | 2-Aminobenzamide | High (Slow-binding) | Moderate |

| ZBG | Hydroxamic Acid | High (Fast-binding) | Low (Rapid clearance/Efflux) |

Key Insight: While hydroxamates (e.g., SAHA) are potent, they are often substrates for P-glycoprotein (P-gp) efflux pumps.[2] The adamantane-benzamide scaffold evades P-gp efflux more effectively due to the lipophilic masking of the amide bonds [1, 3].

Part 5: References

-

Wang, C., et al. (2014). Image-Guided Synthesis Reveals Potent Blood-Brain Barrier Permeable Histone Deacetylase Inhibitors.[3] ACS Chemical Neuroscience. Link

-

Significance: Establishes the role of basic benzylic amines and lipophilic caps in creating BBB-permeable benzamide HDAC inhibitors.

-

-

Lauffer, B. E., et al. (2013). Histone Deacetylase Inhibitors with Improved Isoform Selectivity and CNS Permeability. Journal of Medicinal Chemistry.[4] Link

-

Significance: foundational work on optimizing benzamide kinetics for CNS applications.

-

-

Mellini, P., et al. (2021). Synthesis, Molecular Docking and Biological Characterization of Pyrazine Linked 2-Aminobenzamides as New Class I Selective Histone Deacetylase (HDAC) Inhibitors. International Journal of Molecular Sciences. Link

-

Significance: details the synthesis and SAR of 2-aminobenzamide derivatives, providing the basis for the coupling protocols described above.

-

-

Hooker, J. M., et al. (2010). Histone deacetylase inhibitor, MS-275, exhibits poor brain penetration: PK studies of [11C]MS-275 using PET. ACS Chemical Neuroscience. Link

-

Significance: The negative control paper that proves why standard benzamides (without adamantane/modification) fail in the CNS, justifying the need for the adamantane modification.

-

-

Vagadia, P. P., et al. (2024). Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation.[5] Journal of Biomolecular Structure and Dynamics. Link

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. Image-Guided Synthesis Reveals Potent Blood-Brain Barrier Permeable Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

Technical Whitepaper: Physicochemical and Pharmacological Profiling of N-(Adamantan-1-yl)-2-aminobenzamide

[1]

Executive Summary

N-(Adamantan-1-yl)-2-aminobenzamide represents a critical structural scaffold in medicinal chemistry, merging the privileged pharmacophore of the anthranilamide core with the lipophilic, metabolically stable adamantane cage.[1] This molecule serves as a pivotal intermediate in the synthesis of quinazolinone-based therapeutics and acts as a direct ligand for P2X7 receptor antagonism, a target implicated in chronic inflammation and neuropathic pain.

This technical guide provides a definitive analysis of its physicochemical properties, a validated synthetic protocol utilizing isatoic anhydride, and a mechanistic overview of its pharmacological utility.

Chemical Identity & Physicochemical Properties[1][2][3][4]

Core Molecular Data[1]

| Property | Value | Notes |

| IUPAC Name | 2-amino-N-(adamantan-1-yl)benzamide | Also known as N-(1-Adamantyl)anthranilamide |

| Molecular Formula | C₁₇H₂₂N₂O | Confirmed stoichiometry |

| Molecular Weight | 270.37 g/mol | Monoisotopic Mass: 270.1732 Da |

| CAS Registry Number | Not widely indexed | Analogous to para-isomer CAS: 68835-57-4 |

| SMILES | NC1=CC=CC=C1C(=O)NC23CC4CC(CC(C4)C2)C3 | Useful for cheminformatics docking |

| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity due to adamantyl cage |

| H-Bond Donors | 3 | Amide NH (1) + Amine NH₂ (2) |

| H-Bond Acceptors | 2 | Carbonyl O (1) + Amine N (1) |

Structural Analysis

The molecule consists of two distinct domains:

-

The Anthranilamide Headgroup: A planar, aromatic system containing an ortho-amino group.[1] This arrangement facilitates intramolecular hydrogen bonding with the amide carbonyl, stabilizing a pseudo-six-membered ring conformation.[1] This feature is critical for its reactivity in cyclization reactions to form quinazolinones.[1]

-

The Adamantyl Tail: A bulky, diamondoid cage structure (tricyclo[3.3.1.1^{3,7}]decane). This moiety significantly enhances lipophilicity, improving blood-brain barrier (BBB) permeability and metabolic stability by blocking oxidative metabolism at the amide nitrogen.[1]

Synthetic Methodology: The Isatoic Anhydride Route[9]

While direct coupling of anthranilic acid and 1-adamantylamine using EDC/HOBt is possible, it often suffers from competitive side reactions due to the free aniline.[1] The Isatoic Anhydride method is the superior, atom-economic protocol for generating ortho-aminobenzamides.[1]

Reaction Mechanism

The nucleophilic amine (1-adamantylamine) attacks the carbonyl of the isatoic anhydride, leading to ring opening and the release of CO₂. This irreversible step drives the reaction to completion without the need for external coupling reagents.

Validated Experimental Protocol

Reagents:

-

Isatoic Anhydride (1.0 equiv)

-

1-Adamantylamine (1.1 equiv)[1]

-

Solvent: Ethanol (EtOH) or Dimethylformamide (DMF)

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) - Optional, accelerates rate[1]

Step-by-Step Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equiv of isatoic anhydride in absolute ethanol (concentration ~0.5 M).

-

Addition: Add 1.1 equiv of 1-adamantylamine in a single portion.

-

Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Evolution of CO₂ gas will be observed.[1]

-

Monitoring: Monitor reaction progress via TLC (System: 30% Ethyl Acetate in Hexanes). The starting anhydride spot (Rf ~0.[1]6) should disappear, replaced by the lower Rf product spot.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the solution into 10 volumes of ice-cold water.

-

The product, N-(Adamantan-1-yl)-2-aminobenzamide, will precipitate as a white/off-white solid.[1]

-

-

Purification: Filter the precipitate and wash with cold water. Recrystallize from hot ethanol/water (9:1) to yield chemically pure crystals.[1]

Synthetic Workflow Diagram

Caption: Atom-economic synthesis of N-(Adamantan-1-yl)-2-aminobenzamide via isatoic anhydride ring-opening.

Pharmacological Applications[1][3][7][10][11][12]

P2X7 Receptor Antagonism

The P2X7 receptor is an ATP-gated ion channel involved in the release of pro-inflammatory cytokines (IL-1β, IL-18).[1]

-

Mechanism: The bulky adamantyl group occupies the hydrophobic pocket of the P2X7 receptor's allosteric site.

-

Significance: Adamantyl-benzamides are a documented class of P2X7 antagonists.[1][2][3] The ortho-amino group in this specific molecule provides a handle for further derivatization to optimize potency and solubility.[1]

Quinazolinone Precursor

This molecule is a "masked" heterocycle.[1] Reaction with aldehydes or orthoesters leads to the formation of 3-(adamantan-1-yl)quinazolin-4(3H)-ones .[1]

-

Therapeutic Area: Quinazolinones are privileged structures with broad biological activities, including anticonvulsant, antihypertensive, and anticancer properties. The adamantyl substitution specifically targets these derivatives to the CNS.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral signatures should be confirmed:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

FT-IR (ATR):

-

3300–3400 cm⁻¹: Primary amine N-H stretches (doublet).

-

1640 cm⁻¹: Amide I band (C=O stretch).

-

2850–2920 cm⁻¹: C-H stretches (Adamantyl cage).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ peak at m/z 271.38.

-

References

-

Wilkinson, S. M., et al. (2017).[4] "Pharmacological evaluation of novel bioisosteres of an adamantanyl benzamide P2X7 receptor antagonist." ACS Chemical Neuroscience, 8(11), 2374–2380.[4] Link

-

Mahmood, A., et al. (2022).[3] "Design and synthesis of adamantane-1-carbonyl thiourea derivatives as potent and selective inhibitors of h-P2X4 and h-P2X7 receptors." European Journal of Medicinal Chemistry, 243, 114760. Link

-

Gredičak, M., et al. (2015).[5] "Mechanochemical Ritter Reaction: A Rapid Approach to Adamantyl Amides." European Journal of Organic Chemistry, 2015(12), 2727–2732.[5] Link

-

PubChem Compound Summary. "N-(Adamantan-1-yl)-4-aminobenzamide (Para-isomer Reference)." National Center for Biotechnology Information.[1] Link

Sources

- 1. N-(Adamantan-1-yl)-4-aminobenzamide | C17H22N2O | CID 477705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Characterization of N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide, a P2X7 antagonist in animal models of pain and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Pharmacological evaluation of novel bioisosteres of an adamantanyl benzamide P2X7 receptor antagonist - UEA Digital Repository [ueaeprints.uea.ac.uk]

- 5. RU2679607C1 - Method for producing n-(adamantane-1-yl)amides - Google Patents [patents.google.com]

Methodological & Application

Synthesis of N-(Adamantan-1-yl)-2-aminobenzamide from Isatoic Anhydride: An Application Note and Detailed Protocol

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of N-(Adamantan-1-yl)-2-aminobenzamide, a molecule of significant interest in medicinal chemistry. The synthesis is achieved through the reaction of isatoic anhydride with the sterically demanding 1-aminoadamantane. This document elucidates the underlying reaction mechanism, offers a step-by-step protocol suitable for laboratory execution, and discusses the importance of the adamantane moiety in drug design. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: The Significance of the Adamantane Scaffold

The adamantane moiety, a rigid, tricyclic hydrocarbon, is a privileged scaffold in medicinal chemistry. Its unique lipophilic and structurally rigid nature imparts favorable pharmacokinetic and pharmacodynamic properties to drug candidates. Incorporation of an adamantyl group can enhance metabolic stability, improve membrane permeability, and provide a well-defined three-dimensional structure for precise interaction with biological targets. These properties have led to the development of several successful drugs containing the adamantane core, including antivirals and agents for neurological disorders. The target molecule, N-(Adamantan-1-yl)-2-aminobenzamide, combines this valuable scaffold with the versatile 2-aminobenzamide core, a common feature in a variety of biologically active compounds.

Reaction Principle and Mechanism

The synthesis of N-(Adamantan-1-yl)-2-aminobenzamide from isatoic anhydride and 1-aminoadamantane proceeds via a nucleophilic acyl substitution reaction. The reaction is initiated by the nucleophilic attack of the primary amine (1-aminoadamantane) on one of the carbonyl carbons of the isatoic anhydride ring.

The generally accepted mechanism involves the following key steps:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 1-aminoadamantane attacks the more electrophilic carbonyl carbon (C-4) of the isatoic anhydride. This leads to the formation of a tetrahedral intermediate.

-

Ring Opening: The tetrahedral intermediate is unstable and undergoes ring-opening to form an N-substituted 2-carboxyphenylcarbamic acid intermediate.

-

Decarboxylation: This intermediate readily decarboxylates, releasing a molecule of carbon dioxide (CO2), to yield the final product, N-(Adamantan-1-yl)-2-aminobenzamide.

The reaction with sterically hindered amines, such as 1-aminoadamantane, can sometimes be challenging due to the bulky nature of the nucleophile, which can impede its approach to the carbonyl carbon. However, the reaction can be facilitated by using appropriate solvents and reaction temperatures.

Experimental Protocol

This protocol provides a detailed procedure for the synthesis of N-(Adamantan-1-yl)-2-aminobenzamide.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| Isatoic anhydride | ≥98% | Commercially Available |

| 1-Aminoadamantane hydrochloride | ≥98% | Commercially Available |

| Triethylamine (TEA) | ≥99% | Commercially Available |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |

| Ethyl acetate | ACS Grade | Commercially Available |

| Hexanes | ACS Grade | Commercially Available |

| Deionized water | ||

| Anhydrous sodium sulfate | Commercially Available |

Equipment

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

UV lamp for TLC visualization

-

Filtration apparatus (Büchner funnel and flask)

-

Standard laboratory glassware

Synthetic Procedure

Caption: Experimental workflow for the synthesis of N-(Adamantan-1-yl)-2-aminobenzamide.

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add isatoic anhydride (1.63 g, 10 mmol).

-

Add 1-aminoadamantane hydrochloride (1.88 g, 10 mmol) and anhydrous N,N-dimethylformamide (DMF, 20 mL).

-

Stir the mixture to obtain a suspension.

-

Slowly add triethylamine (1.53 mL, 11 mmol) to the suspension at room temperature. The triethylamine is used to neutralize the hydrochloride salt of 1-aminoadamantane, liberating the free amine.

-

-

Reaction:

-

Attach a reflux condenser to the flask and heat the reaction mixture to 80-90 °C with stirring.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 4-6 hours. The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product will be observed.

-

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing 100 mL of cold deionized water. This will precipitate the crude product.

-

Stir the aqueous mixture for 30 minutes to ensure complete precipitation.

-

Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Wash the solid with deionized water (2 x 20 mL) to remove any remaining DMF and triethylamine hydrochloride.

-

-

Purification:

-

The crude product can be purified by recrystallization.

-

Dissolve the crude solid in a minimal amount of hot ethyl acetate.

-

Slowly add hexanes until the solution becomes turbid.

-

Allow the solution to cool to room temperature and then place it in an ice bath to facilitate complete crystallization.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

-

Characterization

The structure and purity of the synthesized N-(Adamantan-1-yl)-2-aminobenzamide should be confirmed by standard analytical techniques.

-

Thin-Layer Chromatography (TLC):

-

Mobile Phase: Ethyl acetate/Hexanes (3:7 v/v)

-

Visualization: UV light (254 nm)

-

-

Expected Spectroscopic Data (based on similar structures):

-

¹H NMR (in CDCl₃): Resonances corresponding to the aromatic protons of the benzamide ring, the protons of the adamantyl cage, and the amide and amine protons. The adamantyl protons typically appear as broad singlets or multiplets in the region of 1.6-2.2 ppm. The aromatic protons will show characteristic splitting patterns in the range of 6.5-7.5 ppm.

-

¹³C NMR (in CDCl₃): Signals for the carbonyl carbon of the amide, the aromatic carbons, and the carbons of the adamantane skeleton.

-

Infrared (IR) Spectroscopy (KBr pellet or ATR): Characteristic absorption bands for N-H stretching of the primary amine and the secondary amide (around 3200-3500 cm⁻¹), C=O stretching of the amide (around 1640-1680 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.

-

Mass Spectrometry (MS): The molecular ion peak (M+) corresponding to the calculated molecular weight of N-(Adamantan-1-yl)-2-aminobenzamide (C₁₇H₂₂N₂O, MW: 270.37 g/mol ).

-

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Isatoic anhydride is a respiratory irritant. Avoid inhalation of dust.

-

DMF is a skin and eye irritant. Handle with care.

-

Triethylamine is a corrosive and flammable liquid. Handle with care.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low or no product yield | Incomplete reaction | Extend the reaction time and continue monitoring by TLC. Ensure the reaction temperature is maintained. |

| Inefficient precipitation | Add more water during the work-up or cool the mixture for a longer period. | |

| Impure product | Incomplete removal of starting materials or byproducts | Optimize the recrystallization process. Use a different solvent system or perform column chromatography if necessary. |

Conclusion

The synthesis of N-(Adamantan-1-yl)-2-aminobenzamide from isatoic anhydride and 1-aminoadamantane is a straightforward and efficient method for accessing this valuable chemical entity. The protocol described herein provides a reliable procedure for its preparation in a laboratory setting. The unique properties of the adamantane group make the target molecule a promising candidate for further investigation in drug discovery and development programs.

References

- Stetter, H. (1962). The Chemistry of Adamantane. Angewandte Chemie International Edition in English, 1(6), 286-304.

- Kadi, A. A., Al-Abdullah, N. G., Shehata, I. A., El-Emam, A. A., & Al-Obaid, A. M. (2010). Adamantane: A lead structure for drugs. Mini-Reviews in Medicinal Chemistry, 10(12), 1114-1135.

- Coppola, G. M. (1984). The Chemistry of Isatoic Anhydride. Synthesis, 1984(12), 1021-1044.

- Shvekhgeimer, M. G. A. (2004). Isatoic Anhydride and Its Application in the Synthesis of Heterocyclic Compounds (Review). Chemistry of Heterocyclic Compounds, 40(10), 1275-1311.

- Alagarsamy, V. (2013). Textbook of Medicinal Chemistry. Elsevier Health Sciences.

- Katritzky, A. R., & Rachwal, S. (1987). A new and convenient synthesis of 2-aminobenzamides from isatoic anhydride and amines. Journal of Heterocyclic Chemistry, 24(3), 641-643.

Synthesis of N-(1-Adamantyl)anthranilamide: A Guide to Managing Steric Hindrance in the Reaction of 1-Adamantylamine with Isatoic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed exploration of the reaction between the sterically demanding 1-adamantylamine and isatoic anhydride. We will delve into the mechanistic nuances dictated by the bulky adamantyl group and present a comprehensive protocol designed to favor the formation of the desired N-(1-adamantyl)anthranilamide. This guide is intended for researchers in organic synthesis and medicinal chemistry who are working with adamantane-containing scaffolds.

Scientific Rationale and Mechanistic Considerations

The reaction of an amine with isatoic anhydride is a well-established method for the synthesis of anthranilamides. However, the outcome of this reaction is highly dependent on the structure of the amine and the reaction conditions. Isatoic anhydride possesses two electrophilic carbonyl centers (C-2 and C-4), leading to two potential competing reaction pathways.

-

Pathway A: Acylation at C-4. Nucleophilic attack of the amine at the C-4 carbonyl group, followed by the elimination of carbon dioxide, yields the desired anthranilamide. This is the generally favored pathway for primary and less sterically hindered secondary amines.

-

Pathway B: Acylation at C-2. Attack at the C-2 carbonyl can lead to the formation of a ureidobenzoic acid derivative. This pathway becomes more significant with increasing steric bulk of the nucleophilic amine.[1]

The significant steric hindrance presented by the tertiary alkyl structure of 1-adamantylamine is a critical factor in this reaction. This bulkiness can disfavor the direct attack at the more sterically encumbered C-4 position. Consequently, there is an increased likelihood of either attack at the C-2 position or reaction via an alternative mechanism involving an isocyanate intermediate, particularly at higher pH. Therefore, careful control of reaction conditions is paramount to selectively achieve the desired N-(1-adamantyl)anthranilamide.

To favor Pathway A, the chosen reaction conditions should facilitate the nucleophilic attack at C-4 while minimizing the formation of the ureidobenzoic acid byproduct. This can be achieved by using an appropriate solvent to mediate the reaction, controlling the temperature to provide sufficient energy for the desired transformation without promoting side reactions, and considering the stoichiometry of the reactants.

Experimental Protocol: Synthesis of N-(1-Adamantyl)anthranilamide

This protocol is designed as a robust starting point for the synthesis of N-(1-adamantyl)anthranilamide. Researchers are encouraged to optimize the conditions based on their specific experimental setup and analytical observations.

Materials:

-

1-Adamantylamine

-

Isatoic Anhydride

-

N,N-Dimethylformamide (DMF), anhydrous

-

Pyridine, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer with heating capabilities

-

Rotary evaporator

Safety Precautions:

-

Perform the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-adamantylamine (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Isatoic Anhydride: To the stirred solution, add isatoic anhydride (1.05 eq.) portion-wise at room temperature.

-

Addition of Base (Optional but Recommended): Add a catalytic amount of anhydrous pyridine (0.1 eq.) to the reaction mixture. Pyridine can act as a nucleophilic catalyst and a mild base to facilitate the reaction.

-

Heating: Heat the reaction mixture to 80-100 °C. The evolution of CO2 should be observed as the reaction progresses.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-8 hours.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Pour the mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted starting materials and acidic byproducts.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N-(1-adamantyl)anthranilamide.

-

Data Summary

| Parameter | Value | Notes |

| Reactant Ratio | 1-Adamantylamine : Isatoic Anhydride (1 : 1.05) | A slight excess of isatoic anhydride can help drive the reaction to completion. |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) | A polar aprotic solvent is suitable for this reaction. |

| Temperature | 80-100 °C | Heating is necessary to overcome the activation energy, especially with a bulky amine. |

| Reaction Time | 4-8 hours | Monitor by TLC for completion. |

| Catalyst | Pyridine (catalytic) | A mild, non-nucleophilic base can facilitate the reaction. |

Visualizing the Workflow

Caption: Experimental workflow for the synthesis of N-(1-Adamantyl)anthranilamide.

Concluding Remarks

The synthesis of N-(1-adamantyl)anthranilamide from 1-adamantylamine and isatoic anhydride presents a unique challenge due to the steric bulk of the adamantyl group. By understanding the underlying mechanistic pathways and carefully controlling the reaction conditions, particularly temperature and the use of a suitable solvent, the formation of the desired amide product can be favored. The protocol provided herein serves as a comprehensive guide for researchers to successfully navigate this transformation and opens avenues for the synthesis of novel adamantane-containing molecules with potential applications in drug discovery and materials science.

References

- Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of the American Chemical Society, 81(12), 3147-3151.

- Erskine, R. L., & Stoodley, R. J. (1989). Reactions of isatoic anhydride as a masked isocyanate with oxygen and nitrogen nucleophiles—kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2, (8), 1067-1072.

- Reddy, C. R., & Kumar, M. S. (2013). Sulfamic acid as an efficient, cost-effective, eco-friendly and recyclable solid acid catalyst for the synthesis of a novel series of 2,3-dihydroquinazolin-4(1H)

- Staiger, R. P., & Miller, E. B. (1959). Isatoic Anhydride. IV. Reactions with Various Nucleophiles. Journal of Organic Chemistry, 24(9), 1214-1218.

- Katritzky, A. R., et al. (2012). A new protocol for the synthesis of primary, secondary and tertiary anthranilamides utilizing N-(2-aminoarylacyl)benzotriazoles. ARKIVOC, 2012(8), 198-213.

- Zaytsev, V. P., et al. (2018). Three-component reaction between isatoic anhydride, amine and methyl-substituted furyl-acryl-aldehydes: crystal structures of 3-benzyl-2-[(E)-2-(5-methylfuran-2-yl)vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one, 3-benzyl-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one and 3-(furan-2-ylmeth-yl)-2-[(E)-2-(furan-2-yl)-1-methyl-vin-yl]-2,3-di-hydro-quinazolin-4(1 H)-one.

Sources

Application Note: A Systematic Approach to Solvent Selection for the Recrystallization of Adamantyl Anthranilamides

Abstract & Introduction

Adamantyl anthranilamides represent a class of organic compounds with significant interest in medicinal chemistry and materials science. Their unique molecular architecture, which combines a bulky, lipophilic adamantane cage with a polar, hydrogen-bonding capable anthranilamide moiety, imparts valuable physicochemical properties.[1][2][3] However, this structural duality also presents a considerable challenge for purification. Recrystallization is the definitive method for purifying solid active pharmaceutical ingredients (APIs) and advanced intermediates, as it not only removes chemical impurities but also controls critical solid-state properties like crystal form (polymorphism), habit, and particle size distribution.[4][5][6]

The success of any recrystallization protocol is fundamentally dependent on the judicious selection of a solvent or solvent system. An inappropriate choice can lead to poor recovery, ineffective purification, or the dreaded phenomenon of "oiling out," where the compound separates as a liquid phase instead of a crystalline solid.[7] This guide provides researchers, scientists, and drug development professionals with a systematic, field-proven methodology for selecting and optimizing solvents for the recrystallization of adamantyl anthranilamides. We will move from theoretical principles to actionable, step-by-step protocols, ensuring a logical and reproducible workflow.

The Science of Solvent Selection: Principles and Causality

The ideal recrystallization solvent must satisfy a key thermodynamic requirement: the target compound should be highly soluble at an elevated temperature but only sparingly soluble at a lower temperature (e.g., room temperature or 0-5 °C).[7][8] This temperature-dependent solubility differential is the driving force for crystallization upon cooling.

2.1 The "Like Dissolves Like" Paradigm for Adamantyl Anthranilamides

The structure of an adamantyl anthranilamide dictates its solubility behavior.

-

The Adamantyl Group: This rigid, diamondoid hydrocarbon cage is highly nonpolar and lipophilic.[1][9] It favors interactions with nonpolar solvents (e.g., hexanes, toluene).

-

The Anthranilamide Group: This functional group contains an aromatic ring and an amide linkage, introducing significant polarity, dipole moments, and the capacity for hydrogen bonding. This part of the molecule favors interactions with polar solvents (e.g., alcohols, acetone, ethyl acetate).[10][11]

This inherent duality means that a single solvent is often insufficient to meet the ideal recrystallization criteria. Consequently, mixed-solvent systems are frequently the most effective approach for this class of compounds.

2.2 Single vs. Mixed-Solvent Systems

-

Single-Solvent Recrystallization: The simplest method, where the crude material is dissolved in a minimal amount of a suitable hot solvent and allowed to cool.[12]

-

Mixed-Solvent Recrystallization (Solvent/Anti-solvent Method): This powerful technique is ideal for compounds like adamantyl anthranilamides. The compound is first dissolved in a "good" solvent in which it is highly soluble. A miscible "anti-solvent," in which the compound is poorly soluble, is then added to the hot solution until the point of saturation is reached (indicated by slight turbidity), inducing crystallization upon cooling.[4][13][14]

Protocol 1: Systematic Small-Scale Solvent Screening

This protocol is designed to efficiently screen a range of solvents to identify promising candidates for single-solvent or mixed-solvent recrystallization.

3.1 Materials and Equipment

-

Crude adamantyl anthranilamide (~250 mg)

-

Set of small test tubes (13x100 mm) or vials

-

Hot plate with a sand or water bath

-

Pasteur pipettes

-

A selection of solvents with varying polarities (see Table 1).

3.2 Step-by-Step Screening Procedure

-

Preparation: Place approximately 20-30 mg of the crude adamantyl anthranilamide into each of 6-8 test tubes.

-

Room Temperature Solubility Test: To each tube, add a test solvent dropwise (starting with ~0.5 mL). Agitate the mixture. Record whether the solid dissolves completely, partially, or not at all at room temperature. A solvent that dissolves the compound at room temperature is unsuitable for single-solvent recrystallization but may serve as the "good" solvent in a mixed-solvent pair.

-

Hot Solubility Test: For solvents where the compound was insoluble or sparingly soluble at room temperature, gently heat the test tube in a sand or water bath towards the solvent's boiling point. Add more solvent dropwise, with agitation, until the solid dissolves completely. Use the minimum volume of hot solvent necessary.

-

Cooling and Crystallization:

-

If the compound dissolved completely upon heating, remove the test tube from the heat and allow it to cool slowly to room temperature.

-

Observe for the formation of crystals. Note the quantity and quality of the crystals.

-

If no crystals form, try to induce crystallization by scratching the inner wall of the test tube with a glass rod or by adding a tiny seed crystal of the crude material.

-

Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

-

-

Data Interpretation: Record all observations.

-

An ideal single solvent will show poor solubility at room temperature but high solubility when hot, and will yield a good crop of crystals upon cooling.[7]

-

A good solvent for a mixed-solvent system will dissolve the compound readily, even at room temperature.[14]

-

A good anti-solvent for a mixed-solvent system will not dissolve the compound at any temperature.[14] The chosen solvent and anti-solvent must be fully miscible.

-

Data Summary: Properties of Common Recrystallization Solvents

For convenience, the properties of several common laboratory solvents are summarized below. This table should be used to guide the selection process in the screening protocol.

| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant (20°C) | Safety Considerations |

| n-Hexane | 69 | 0.1 | 1.9 | Highly Flammable, Neurotoxin |

| Toluene | 111 | 2.4 | 2.4 | Flammable, Toxic |

| Diethyl Ether | 35 | 2.8 | 4.3 | Extremely Flammable, Peroxide Former |

| Ethyl Acetate | 77 | 4.4 | 6.0 | Flammable, Irritant |

| Acetone | 56 | 5.1 | 21 | Highly Flammable, Irritant |

| Isopropanol | 82 | 3.9 | 18 | Flammable |

| Ethanol | 78 | 4.3 | 24.5 | Flammable |

| Methanol | 65 | 5.1 | 33 | Flammable, Toxic |

| Water | 100 | 10.2 | 80.1 | Non-toxic |

Visualization: Solvent Selection Workflow

The following diagram illustrates the logical workflow for determining the optimal solvent system based on the results from Protocol 1.

Caption: A workflow diagram for systematic solvent selection.

Protocol 2: Recrystallization via Mixed-Solvent System (Ethanol/Water Example)

This protocol details the recrystallization of an adamantyl anthranilamide using a common and effective polar protic/polar aprotic mixed-solvent system.

6.1 Rationale for Solvent Choice Ethanol is often a good starting "solvent" as it can engage in hydrogen bonding with the anthranilamide portion while its ethyl group provides some interaction with the adamantyl cage. Water is an excellent "anti-solvent" as it is highly polar, fully miscible with ethanol, and adamantyl anthranilamides are typically insoluble in it.

6.2 Step-by-Step Recrystallization Procedure

-

Dissolution: Place the crude adamantyl anthranilamide into an Erlenmeyer flask of appropriate size (the solvent should not fill more than half the flask). Add the minimum volume of hot ethanol required to fully dissolve the solid at or near the boiling point. This creates a saturated solution, which is critical for good recovery.

-

Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a very small amount of activated charcoal, swirl, and keep the solution hot for a few minutes.

-

Hot Filtration (Optional): If charcoal was added or if insoluble particulate impurities are visible, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

-

Addition of Anti-solvent: Re-heat the clear solution to near boiling. Add hot deionized water dropwise with constant swirling. Continue adding water until a faint, persistent cloudiness (turbidity) appears.[13] This indicates the solution is now saturated at that high temperature.

-

Clarification: Add a few drops of hot ethanol, just enough to make the solution clear again.[13] This ensures the crystallization process begins from a perfectly saturated solution, not a supersaturated, oily suspension.

-

Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

-

Ice Bath Cooling: To maximize the yield, submerge the flask in an ice-water bath for at least 30 minutes to complete the crystallization process.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of a cold ethanol/water mixture (in the same approximate ratio as the final crystallization medium) to rinse away any remaining soluble impurities.

-

Drying: Press the crystals between filter papers to remove excess solvent and then dry them to a constant weight, typically in a vacuum oven at a moderate temperature.

Visualization: Mixed-Solvent Recrystallization Process

The following diagram outlines the key stages of the mixed-solvent recrystallization protocol.

Caption: A flowchart of the mixed-solvent recrystallization procedure.

Troubleshooting Common Recrystallization Issues

| Problem | Probable Cause(s) | Recommended Solution(s) |

| "Oiling Out" | The solution is too supersaturated; the compound's melting point is lower than the solution's boiling point; the anti-solvent was added too quickly. | Reheat the solution until the oil dissolves. Add more of the "good" solvent to decrease saturation. Allow the solution to cool much more slowly. Consider a different solvent system with a lower boiling point.[7] |

| No Crystals Form | The solution is not sufficiently saturated; nucleation is inhibited. | Try scratching the inside of the flask with a glass rod at the liquid-air interface. Add a single seed crystal of the compound. If these fail, slowly evaporate some of the solvent to increase the concentration and attempt cooling again. |

| Poor Recovery / Low Yield | Too much solvent was used; the compound has significant solubility in the cold solvent mixture; premature crystallization during hot filtration. | Ensure the minimum amount of hot solvent is used. Ensure the final cooling step in the ice bath is sufficiently long. When filtering hot, pre-heat the funnel and receiving flask to prevent clogging. |

| Crystals are Colored/Impure | Soluble impurities were not fully removed; activated charcoal was not used or was ineffective. | Ensure the crystals are washed with fresh, cold solvent during filtration. If the product is still impure, a second recrystallization may be necessary. For colored impurities, use the optional decolorizing charcoal step. |

A Note on Polymorphism

It is crucial for researchers in drug development to recognize that the choice of solvent and specific crystallization conditions (e.g., cooling rate, temperature, agitation) can dictate the resulting crystal form, or polymorph, of the final product.[15][16][17] Different polymorphs of the same compound can exhibit vastly different physical properties, including solubility, stability, and bioavailability, which are critical parameters for an API.[15][18][19] Therefore, it is imperative to characterize the solid form of the purified adamantyl anthranilamide using techniques such as X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to ensure batch-to-batch consistency.[15]

References

-

Mixed-solvent recrystallisation. University of York. [Link]

-

Recrystallization using two solvents. (2012, May 7). YouTube. [Link]

-

What is the best technique for amide purification? ResearchGate. [Link]

-

Pharmaceutical Crystallization in drug development. (2024, October 22). Syrris. [Link]

- Adamantane derivatives and process for producing the same.

-

Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]

-

Recrystallization (chemistry). Wikipedia. [Link]

-

Understanding Polymorphism & Crystallisation Issues in the Pharmaceutical Industry. Scientific Update. [Link]

-

Experiment 9 — Recrystallization. Dartmouth College. [Link]

-

COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

-

The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? (2022, August 12). National Center for Biotechnology Information. [Link]

-

Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. (2024, April 27). ResearchGate. [Link]

-

Crystallization of Active Pharmaceutical Ingredients. (2020, January 11). VxP Pharma. [Link]

-

Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]

-

Recrystallization of Active Pharmaceutical Ingredients. (2012, September 19). Semantic Scholar. [Link]

-

Recrystallization Definition, Principle &Purpose. (2022, November 7). PraxiLabs. [Link]

-

Polymorphism in Processes of Crystallization in Solution: A Practical Review. (2009, October 1). ACS Publications. [Link]

-

Structure and absolute configuration of liquid molecules based on adamantane derivative cocrystallization. (2022, February 23). RSC Publishing. [Link]

-

RECRYSTALLISATION. University of Calgary. [Link]

-

The many faces of the adamantyl group in drug design. (2011, June 15). PubMed. [Link]

-

Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. (2024, April 26). MDPI. [Link]

-

SYNTHESIS OF ADAMANTANE DERIVATIVES. 44.' FACILE SYNTHESIS DIPOLAR CYCLOADDITION AND THE HOCH-CAMPBELL REACTION. [Link]

-

Co-crystallization of an organic solid and a tetraaryladamantane at room temperature. (2021, June 21). Beilstein Journal of Organic Chemistry. [Link]

-

Amantadine. PubChem. [Link]

-

Adamantane-Containing Biological Active Compounds: Synthesis, Properties and Use. ResearchGate. [Link]

-

Adamantane. Wikipedia. [Link]

-

SOLUBILITY OF 1-ADAMANTANAMINE HYDROCHLORIDE IN SIX PURE SOLVENTS BETWEEN 283.15 K AND 333.15 K. (2015, November 2). SciELO. [Link]

-

Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. (2019, June 28). National Center for Biotechnology Information. [Link]

-

Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities. (2018, August 28). National Center for Biotechnology Information. [Link]

-

Regularities of Single-Step Synthesis of Adamantane-Containing Polyimides in Sulfolane. ResearchGate. [Link]

-

Adamantane derivatives of sulfonamides: sublimation, solubility, solvation and transfer processes in biologically relevant solvents. (2019). RSC Publishing. [Link]

Sources

- 1. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. asianpubs.org [asianpubs.org]

- 3. Adamantane-Isothiourea Hybrid Derivatives: Synthesis, Characterization, In Vitro Antimicrobial, and In Vivo Hypoglycemic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Crystallization of Active Pharmaceutical Ingredients | VxP Pharma [vxppharma.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. amherst.edu [amherst.edu]

- 9. Adamantane - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 12. praxilabs.com [praxilabs.com]

- 13. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 14. youtube.com [youtube.com]

- 15. syrris.com [syrris.com]

- 16. scientificupdate.com [scientificupdate.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools? - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ijsra.net [ijsra.net]

Strategic Synthesis and Evaluation of Adamantane-Based Ion Channel Inhibitors

Application Note: AN-CHM-2026-ADAM

Abstract

This application note details the end-to-end workflow for the preparation and biological validation of adamantane-based ion channel inhibitors, specifically targeting the Influenza A M2 proton channel and NMDA receptors. We provide a robust chemical synthesis protocol utilizing the Ritter reaction for bridgehead functionalization, followed by a gold-standard Two-Electrode Voltage Clamp (TEVC) electrophysiology assay for functional validation. This guide addresses critical challenges in lipophilicity management and pore-blocking efficacy.

Introduction: The Adamantane Scaffold in Pharmacology

Adamantane (

Mechanism of Action: Hydronium Mimicry

In the context of the M2 proton channel, adamantane amines function via a "hydronium mimicry" mechanism.[2] The M2 channel facilitates proton transport essential for viral uncoating.[3] The amino group of the inhibitor, when protonated (

Chemical Synthesis Protocol: Bridgehead Functionalization

The primary challenge in synthesizing adamantane inhibitors is selectively functionalizing the tertiary bridgehead carbons (

Protocol A: Synthesis of 1-Aminoadamantane (Amantadine)

Objective: Convert 1-bromoadamantane to 1-aminoadamantane hydrochloride.[5]

Reagents

-

Acetonitrile (Solvent & Reagent)[10]

-

Sulfuric Acid (

, 98%) -

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl) in Diethyl Ether

Step-by-Step Methodology

-

Carbocation Formation & Amidation (Ritter Reaction)

-

Setup: Equip a 250 mL three-neck round-bottom flask with a reflux condenser, dropping funnel, and thermometer.

-

Dissolution: Dissolve 10.0 g (46.5 mmol) of 1-bromoadamantane in 50 mL of glacial acetic acid.

-

Acid Addition: Add 20 mL of acetonitrile. Cool the mixture to 0°C in an ice bath. Slowly add 15 mL of concentrated

dropwise over 20 minutes. Note: Exothermic reaction; maintain temperature <10°C to prevent charring. -

Reaction: Allow the mixture to warm to room temperature, then heat to 50°C for 4 hours. The sulfuric acid generates the stable 1-adamantyl carbocation, which is trapped by the acetonitrile nucleophile.

-

Quench: Pour the reaction mixture onto 200 g of crushed ice. A white precipitate (N-(1-adamantyl)acetamide) will form. Filter and wash with cold water.[8]

-

-

Hydrolysis to Free Amine

-

Reflux: Suspend the acetamide intermediate in 100 mL of 20% NaOH (aq) and 20 mL of ethanol. Reflux at 100°C for 12 hours.

-

Extraction: Cool to room temperature. Extract the free amine with Diethyl Ether (

mL). -

Drying: Dry the combined organic layers over anhydrous

and concentrate under reduced pressure.

-

-

Salt Formation (Hydrochloride)

-

Precipitation: Dissolve the crude oil in minimal diethyl ether. Add 2M HCl in ether dropwise until no further precipitate forms.

-

Purification: Recrystallize the white solid from Ethanol/Ether (1:3) to yield pure 1-aminoadamantane hydrochloride.[5]

-

Quality Control (QC) Parameters

| Parameter | Specification | Method |

| Yield | > 75% | Gravimetric |

| Melting Point | > 300°C (Sublimes) | Capillary MP |

| 1H NMR | 500 MHz ( | |

| MS (ESI) | LC-MS |

Synthesis Pathway Diagram[6][9]

Figure 1: Chemical pathway for the conversion of bromoadamantane to the amine salt via the Ritter reaction.

Biological Evaluation: TEVC Electrophysiology

To validate the synthesized compound as an ion channel inhibitor, the Two-Electrode Voltage Clamp (TEVC) assay using Xenopus laevis oocytes is the industry standard. This assay measures the reduction in proton current (

Protocol B: M2 Channel Inhibition Assay

Reagents & Equipment[5][6][7][8][10][11]

-

Xenopus laevis oocytes (Stage V-VI)

-

cRNA encoding Influenza A M2 protein (Wild Type or S31N mutant)

-

ND96 Buffer: 96 mM NaCl, 2 mM KCl, 1 mM

, 1.8 mM -

Activation Buffer: ND96 adjusted to pH 5.5 (activates M2 channel).

-

TEVC Amplifier (e.g., Warner OC-725C).

Step-by-Step Methodology

-

Expression:

-

Inject 5–10 ng of M2 cRNA into each oocyte.

-

Incubate at 18°C for 48–72 hours to allow protein expression and trafficking to the plasma membrane.

-

-

Electrophysiological Setup:

-

Place the oocyte in the recording chamber perfused with ND96 (pH 7.5).

-

Impale the oocyte with two agarose-cushioned glass microelectrodes (Resistance 0.5–2.0

, filled with 3M KCl). -

Clamp the membrane potential (

) at -60 mV .

-

-

Assay Execution:

-

Baseline: Establish a stable baseline current in pH 7.5 buffer.

-

Activation: Switch perfusion to pH 5.5 buffer . Observe the inward proton current (

). Wait for the current to plateau (approx. 30-60s). -

Inhibition: Switch to pH 5.5 buffer + Test Compound (100

M) . -

Washout: Return to pH 7.5 buffer to check for reversibility (M2 blockers are often slow to wash out due to high lipophilicity).

-

-

Data Analysis:

-

Calculate % Inhibition:

-

Construct a dose-response curve (0.1

M to 100

-

TEVC Workflow Diagram

Figure 2: Electrophysiology workflow for assessing proton channel inhibition.

Troubleshooting & Expert Insights

Chemical Synthesis[4][6][7][10][11][12][13]

-

Sublimation Risk: Adamantane derivatives sublime easily. Do not dry under high vacuum at high temperatures for extended periods.

-

Isomer Control: When synthesizing Memantine (1,3-dimethyl-5-aminoadamantane), ensure the starting material is pure 1,3-dimethyladamantane to avoid inseparable isomer mixtures.

Biological Assay[3]

-

Leak Currents: Native oocytes have endogenous currents. Always run a water-injected control oocyte to subtract background.

-

Solubility: Adamantane compounds are highly lipophilic. Dissolve stock in DMSO (up to 100 mM), but ensure final DMSO concentration in the perfusion buffer is <0.5% to avoid membrane artifacts.

-

pH Drift: The M2 channel is highly sensitive to pH. Ensure the activation buffer is strictly pH 5.5; even a drift to 5.7 can significantly alter current amplitude.

References

-

M2 Channel Mechanism: Pinto, L. H., & Lamb, R. A. (2006). The M2 proton channels of influenza A and B viruses.[12][13] Journal of Biological Chemistry, 281(14), 8997-9000. Link

-

Ritter Reaction Protocol: Jirgensons, A., et al. (2000). Synthesis and structure-activity relationships of novel adamantane derivatives as NMDA receptor antagonists. European Journal of Medicinal Chemistry, 35(6), 555-565. Link

-

TEVC Methodology: Wang, C., et al. (2013). Design and synthesis of novel inhibitors of the wild-type and drug-resistant influenza A virus M2 proton channel. ACS Medicinal Chemistry Letters, 4(6), 551-555. Link

-

Memantine Synthesis: Zhang, F., et al. (2017). An improved synthesis of memantine hydrochloride.[10][14][15] Organic Process Research & Development. Link

Sources

- 1. Put a cork in it: Plugging the M2 viral ion channel to sink influenza - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Inhibitors of the Influenza A Virus M2 Proton Channel Discovered Using a High-Throughput Yeast Growth Restoration Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. ijpsr.com [ijpsr.com]

- 6. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Simple and Economical Process for Producing Amantadine Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. jmpm.vn [jmpm.vn]

- 10. thaiscience.info [thaiscience.info]

- 11. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Structure of the Amantadine Binding Site of Influenza M2 Proton Channels In Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

In Vitro Assay Protocols for N-(Adamantan-1-yl)-2-aminobenzamide: A Guide for Characterization as a P2X7 Receptor Modulator

Introduction

N-(Adamantan-1-yl)-2-aminobenzamide is a synthetic compound that marries the rigid, lipophilic adamantane cage with the versatile 2-aminobenzamide scaffold. The adamantane moiety is a well-established pharmacophore known to enhance metabolic stability and facilitate interactions with biological targets, and is a key component in several approved drugs.[1][2] Concurrently, the 2-aminobenzamide core is present in a variety of biologically active molecules, including those with antimicrobial and anticancer properties.[3]

Recent research into structurally analogous compounds offers a compelling direction for investigating the mechanism of action of N-(Adamantan-1-yl)-2-aminobenzamide. Specifically, N-(adamantan-1-ylmethyl)-5-[(3R-amino-pyrrolidin-1-yl)methyl]-2-chloro-benzamide has been identified as a potent antagonist of the P2X7 receptor (P2X7R), an ATP-gated ion channel implicated in inflammation and pain.[4] Given the shared N-adamantyl-benzamide core, it is plausible that N-(Adamantan-1-yl)-2-aminobenzamide also modulates P2X7R activity.

This technical guide provides a comprehensive suite of in vitro assay protocols designed to investigate the potential of N-(Adamantan-1-yl)-2-aminobenzamide as a modulator of the P2X7 receptor. The protocols are intended for researchers, scientists, and drug development professionals engaged in the characterization of novel compounds. We will detail a primary functional screen to assess P2X7R-mediated calcium influx, a secondary assay to confirm ion channel pore formation, and a crucial counter-screen to evaluate compound-induced cytotoxicity.

Scientific Rationale: Targeting the P2X7 Receptor

The P2X7 receptor is a non-selective cation channel that is activated by high concentrations of extracellular ATP.[4] Its activation leads to a rapid influx of Ca²⁺ and Na⁺ and an efflux of K⁺. Prolonged activation of P2X7R results in the formation of a large transmembrane pore, which allows the passage of molecules up to 900 Da in size. This pore formation is a hallmark of P2X7R activity and is a key event in the downstream signaling that can lead to inflammatory responses.[4]

Therefore, a primary in vitro strategy to identify P2X7R modulators involves monitoring changes in intracellular calcium concentration upon receptor activation in the presence of the test compound. A secondary, confirmatory assay will then assess the compound's effect on the formation of the large-conductance pore.

Primary Functional Assay: P2X7R-Mediated Calcium Influx

This assay utilizes a fluorescent calcium indicator to measure the influx of calcium into cells expressing the P2X7 receptor following activation by ATP. A reduction in the calcium signal in the presence of N-(Adamantan-1-yl)-2-aminobenzamide would suggest antagonistic activity.

Experimental Workflow: Calcium Influx Assay

Caption: Workflow for the P2X7R-mediated calcium influx assay.

Detailed Protocol: Calcium Influx Assay

Materials and Reagents:

-

HEK293 cells stably expressing human P2X7R

-

DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418)

-

96-well black, clear-bottom microplates

-

Fluo-4 AM calcium indicator

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

ATP

-

N-(Adamantan-1-yl)-2-aminobenzamide

-

P2X7R antagonist (e.g., A-740003) as a positive control

Procedure:

-

Cell Culture and Seeding:

-

Culture HEK293-hP2X7R cells in a 37°C, 5% CO₂ incubator.

-

Seed cells into 96-well plates at a density of 50,000 cells/well and incubate for 24 hours.

-

-

Dye Loading:

-

Prepare a 2X Fluo-4 AM loading solution in HBSS containing 4 µM Fluo-4 AM and 0.04% Pluronic F-127.

-

Remove the culture medium from the cell plate and add 100 µL of the loading solution to each well.

-

Incubate the plate at 37°C for 1 hour in the dark.

-

-

Compound Treatment:

-

Prepare serial dilutions of N-(Adamantan-1-yl)-2-aminobenzamide and the positive control in HBSS.

-

Wash the cells twice with HBSS.

-

Add 50 µL of the compound dilutions to the respective wells.

-

Incubate at room temperature for 20 minutes.

-

-

ATP Stimulation and Fluorescence Reading:

-

Prepare a 4X ATP solution in HBSS.

-

Place the plate in a fluorescence plate reader equipped with an automated injection system.

-

Set the reader to excite at 485 nm and measure emission at 525 nm.

-

Record a baseline fluorescence for 10-20 seconds.

-

Inject 50 µL of the 4X ATP solution to each well for a final concentration of 1 mM.

-

Continue to record fluorescence for an additional 2-3 minutes.

-

Data Analysis:

-

Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

-

Normalize the data to the vehicle control (0% inhibition) and a known P2X7R antagonist (100% inhibition).

-

Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Hypothetical Data for Calcium Influx Assay

| Compound | IC₅₀ (µM) |

| N-(Adamantan-1-yl)-2-aminobenzamide | 1.2 |

| P2X7R Antagonist (Positive Control) | 0.05 |

Secondary Confirmatory Assay: YO-PRO-1 Uptake for Pore Formation

This assay measures the uptake of the fluorescent dye YO-PRO-1, which can only enter cells through the large-conductance pore formed upon prolonged P2X7R activation.[4] Inhibition of YO-PRO-1 uptake indicates that the compound prevents pore formation.

Experimental Workflow: YO-PRO-1 Uptake Assay

Caption: Workflow for the P2X7R-mediated YO-PRO-1 uptake assay.

Detailed Protocol: YO-PRO-1 Uptake Assay

Materials and Reagents:

-

HEK293 cells stably expressing human P2X7R

-

DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic

-

96-well black, clear-bottom microplates

-

YO-PRO-1 Iodide

-

HBSS with 20 mM HEPES

-

ATP

-

N-(Adamantan-1-yl)-2-aminobenzamide

-

P2X7R antagonist (e.g., A-740003) as a positive control

Procedure:

-

Cell Culture and Seeding:

-

As described in the calcium influx assay protocol.

-

-

Compound and Dye/Agonist Treatment:

-

Prepare serial dilutions of N-(Adamantan-1-yl)-2-aminobenzamide and the positive control in HBSS.

-

Wash the cells twice with HBSS.

-

Add 50 µL of the compound dilutions to the respective wells.

-

Prepare a 2X solution of YO-PRO-1 and ATP in HBSS (final concentrations of 1 µM and 1 mM, respectively).

-

Add 50 µL of the YO-PRO-1/ATP solution to each well.

-

-

Incubation and Fluorescence Reading:

-

Incubate the plate at 37°C for 30 minutes in the dark.

-

Measure the fluorescence intensity using a plate reader with excitation at 491 nm and emission at 509 nm.

-

Data Analysis:

-

Similar to the calcium influx assay, normalize the data and plot a dose-response curve to determine the IC₅₀ value.

Table 2: Hypothetical Data for YO-PRO-1 Uptake Assay

| Compound | IC₅₀ (µM) |

| N-(Adamantan-1-yl)-2-aminobenzamide | 1.5 |

| P2X7R Antagonist (Positive Control) | 0.06 |

Counter-Screen: Cell Viability Assay

It is essential to determine if the observed inhibition in the functional assays is due to a direct effect on the P2X7R or a result of cytotoxicity. A resazurin-based assay is a common method to assess cell viability.

Experimental Workflow: Cell Viability Assay

Caption: Workflow for the resazurin-based cell viability assay.

Detailed Protocol: Cell Viability Assay

Materials and Reagents:

-

HEK293-hP2X7R cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

96-well clear microplates

-

Resazurin sodium salt

-

N-(Adamantan-1-yl)-2-aminobenzamide

-

A known cytotoxic agent (e.g., doxorubicin) as a positive control

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of N-(Adamantan-1-yl)-2-aminobenzamide and the positive control in culture medium.

-

Remove the old medium and add 100 µL of the compound dilutions to the cells.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-